molecular formula C14H13ClN2O3S B5855157 N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide CAS No. 200266-66-6

N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide

Cat. No. B5855157
CAS RN: 200266-66-6
M. Wt: 324.8 g/mol
InChI Key: MBRIANSZVKJKOH-UHFFFAOYSA-N
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Description

N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was discovered in 1935. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol. Sulfanilamide has been widely used in the medical field due to its antibacterial properties and has been the subject of numerous scientific studies.

Mechanism of Action

Sulfanilamide works by inhibiting the growth of bacteria by blocking the synthesis of folic acid, which is essential for bacterial growth. Sulfanilamide acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is responsible for the synthesis of folic acid in bacteria.
Biochemical and physiological effects:
Sulfanilamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes in the liver and kidney, and to decrease the levels of certain hormones in the blood. Sulfanilamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Sulfanilamide has several advantages when used in lab experiments. It is relatively inexpensive and widely available, making it a popular choice for research. Sulfanilamide is also easy to work with and can be synthesized using a variety of methods. However, there are also limitations to using sulfanilamide in lab experiments. It has been shown to have toxic effects in some animals, and its antibacterial properties may interfere with other experimental procedures.

Future Directions

There are several possible future directions for research involving sulfanilamide. One area of interest is the development of new antibiotics based on the structure of sulfanilamide. Another area of research involves the use of sulfanilamide in combination with other drugs to enhance its antibacterial properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of sulfanilamide, as well as its potential uses in the treatment of other diseases.

Synthesis Methods

Sulfanilamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with sulfanilic acid in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzoyl chloride with sulfanilic acid in the presence of a base. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

Sulfanilamide has been extensively studied in the field of medicine due to its antibacterial properties. It has been used to treat a variety of bacterial infections, including pneumonia, meningitis, and urinary tract infections. Sulfanilamide has also been used to treat certain types of cancer, such as Hodgkin's lymphoma.

properties

IUPAC Name

4-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-9-2-7-12(8-13(9)21(16,19)20)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIANSZVKJKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211358
Record name N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide

CAS RN

200266-66-6
Record name N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200266-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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